molecular formula C11H12ClN5 B1682691 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine CAS No. 91147-46-5

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

Cat. No. B1682691
CAS RN: 91147-46-5
M. Wt: 247.68 g/mol
InChI Key: WSXYNFQZIXTPSW-REZTVBANSA-N
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Description

The compound “5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine” is also known as Tizanidine hydrochloride . It has an empirical formula of C9H9Cl2N5S and a molecular weight of 290.17 .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine”, has been extensively studied . Imidazole was first synthesized from glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine” is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety that contains two nitrogen atoms . One of these nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole-containing compounds, such as “5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine”, exhibit a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine” include a molecular weight of 290.17 . More specific properties such as melting point and solubility are not provided in the search results.

Future Directions

The future directions for “5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine” and similar imidazole-containing compounds involve the development of new drugs to overcome the increasing public health problems due to antimicrobial resistance . These compounds have high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQWCCBDYLTRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238428
Record name UK 14819
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

CAS RN

91147-46-5
Record name UK 14819
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091147465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UK 14819
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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